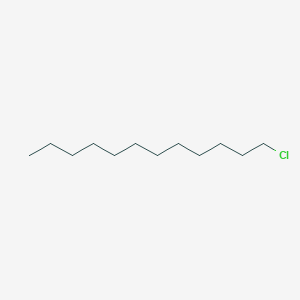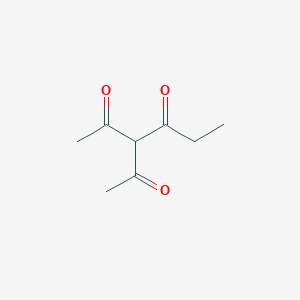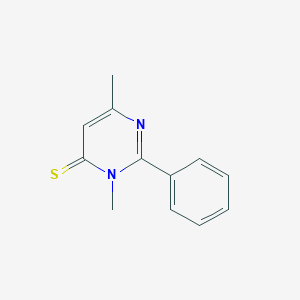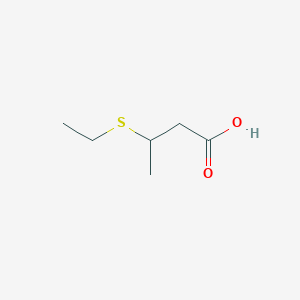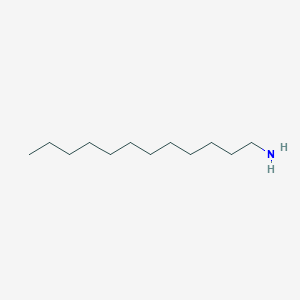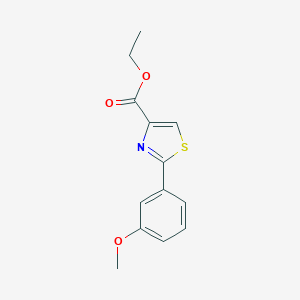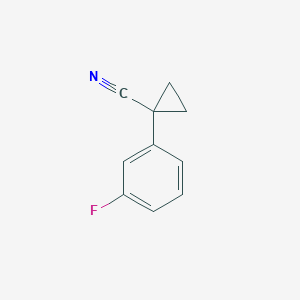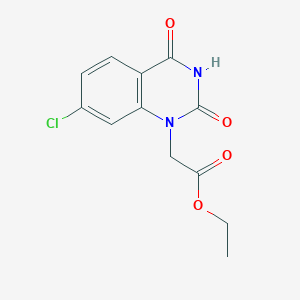
Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate
Übersicht
Beschreibung
Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate, also known as ECDQ, is a chemical compound with potential applications in scientific research. This compound is a derivative of quinazolinone and is synthesized through a multistep process involving the reaction of 2-chloro-4,6-dioxoquinazoline with ethyl glyoxylate. ECDQ has been shown to have various biochemical and physiological effects, making it a promising tool for studying cellular processes and disease mechanisms.
Wirkmechanismus
The mechanism of action of Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate involves its binding to specific proteins and modulating their activity. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has been shown to bind to the ATP-binding site of protein kinases, inhibiting their activity and downstream signaling pathways. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has also been shown to inhibit phosphodiesterases, which are involved in the regulation of cyclic nucleotide signaling pathways. The inhibition of these enzymes can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has been shown to have various biochemical and physiological effects, making it a promising tool for studying cellular processes and disease mechanisms. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has been shown to inhibit the activity of protein kinases, leading to changes in cellular signaling pathways. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has also been shown to inhibit phosphodiesterases, which are involved in the regulation of cyclic nucleotide signaling pathways. The inhibition of these enzymes can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has several advantages for use in lab experiments. It is a highly pure and stable compound, making it a reliable tool for scientific research. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has also been shown to have a high affinity for specific proteins, allowing for precise modulation of their activity. However, Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has some limitations for use in lab experiments. It is a relatively complex compound to synthesize, requiring multiple steps and specialized equipment. Additionally, Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has not been extensively studied in vivo, limiting its potential applications in animal models.
Zukünftige Richtungen
There are several future directions for the use of Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate in scientific research. One potential application is in the study of cancer, where Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate could be used to inhibit the activity of specific protein kinases involved in tumor growth and metastasis. Another potential application is in the study of neurodegenerative disorders, where Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate could be used to modulate the activity of phosphodiesterases involved in the regulation of cyclic nucleotide signaling pathways. Additionally, further research is needed to determine the potential applications of Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate in animal models and in clinical settings.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has been used in various scientific research applications due to its ability to bind to specific proteins and modulate their activity. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has been shown to inhibit the activity of various enzymes, including protein kinases and phosphodiesterases, which are involved in cellular signaling pathways. This inhibition can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has also been used as a tool to study the mechanisms of diseases such as cancer and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
112733-45-6 |
|---|---|
Produktname |
Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate |
Molekularformel |
C12H11ClN2O4 |
Molekulargewicht |
282.68 g/mol |
IUPAC-Name |
ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate |
InChI |
InChI=1S/C12H11ClN2O4/c1-2-19-10(16)6-15-9-5-7(13)3-4-8(9)11(17)14-12(15)18/h3-5H,2,6H2,1H3,(H,14,17,18) |
InChI-Schlüssel |
ZISJSCWSNPRDTJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=C(C=CC(=C2)Cl)C(=O)NC1=O |
Kanonische SMILES |
CCOC(=O)CN1C2=C(C=CC(=C2)Cl)C(=O)NC1=O |
Synonyme |
ETHYL (7-CHLORO-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETATE |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


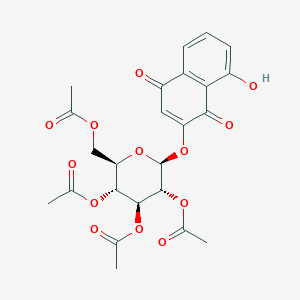
![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)
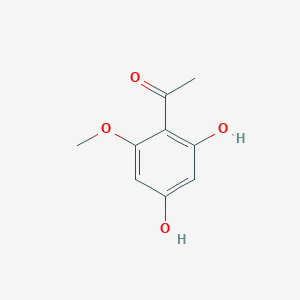
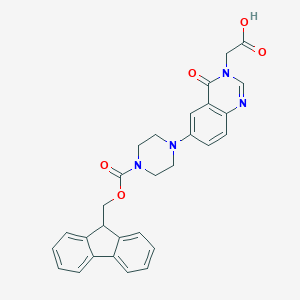
![(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B51207.png)
